(S,E)-2-(2-((4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)pyrrolidine-1-carbonyl)-4-methyl-4-(methyl(oxetan-3-yl)amino)pent-2-enenitrile
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Overview
Description
Compound 9, identified by the PubMed ID 26006010, is a synthetic organic molecule designed as a reversible inhibitor of Bruton tyrosine kinase. This compound is notable for its cysteine-reactive, inverted cyanoacrylamide scaffold structure, which interacts with the cysteine 481 residue near the ATP pocket of the enzyme . This interaction is crucial for its inhibitory activity and contributes to its prolonged target engagement and improved in vivo efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of compound 9 involves multiple steps, starting with the preparation of the core scaffoldThe final step involves the addition of the cyanoacrylamide group, which is essential for its activity .
Industrial Production Methods
Industrial production of compound 9 would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Compound 9 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can reduce certain functional groups, affecting the compound’s stability and reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while substitution reactions can yield a variety of modified compounds with different functional groups .
Scientific Research Applications
Compound 9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Bruton tyrosine kinase and related enzymes.
Biology: Employed in cellular assays to investigate the role of Bruton tyrosine kinase in various signaling pathways.
Medicine: Explored as a potential therapeutic agent for diseases involving aberrant Bruton tyrosine kinase activity, such as certain cancers and autoimmune disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting Bruton tyrosine kinase.
Mechanism of Action
The mechanism of action of compound 9 involves its binding to the cysteine 481 residue near the ATP pocket of Bruton tyrosine kinase. This binding inhibits the enzyme’s activity, preventing the phosphorylation of downstream targets and disrupting key signaling pathways. This inhibition can lead to reduced cell proliferation and survival, making it a potential therapeutic agent for diseases involving overactive Bruton tyrosine kinase .
Comparison with Similar Compounds
Similar Compounds
Ibrutinib: An irreversible inhibitor of Bruton tyrosine kinase that also targets the cysteine 481 residue.
Acalabrutinib: Another irreversible inhibitor with a similar mechanism of action but different chemical structure.
Zanubrutinib: A newer Bruton tyrosine kinase inhibitor with improved selectivity and potency.
Uniqueness
Compound 9 is unique due to its reversible inhibition mechanism and its cysteine-reactive, inverted cyanoacrylamide scaffold. This structure allows for prolonged target engagement and improved in vivo efficacy compared to other inhibitors .
Properties
Molecular Formula |
C33H35FN8O3 |
---|---|
Molecular Weight |
610.7 g/mol |
IUPAC Name |
(E)-2-[(2S)-2-[[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]pyrrolidine-1-carbonyl]-4-methyl-4-[methyl(oxetan-3-yl)amino]pent-2-enenitrile |
InChI |
InChI=1S/C33H35FN8O3/c1-33(2,40(3)23-18-44-19-23)15-21(16-35)32(43)41-13-7-8-22(41)17-42-31-28(30(36)37-20-38-31)29(39-42)26-12-11-25(14-27(26)34)45-24-9-5-4-6-10-24/h4-6,9-12,14-15,20,22-23H,7-8,13,17-19H2,1-3H3,(H2,36,37,38)/b21-15+/t22-/m0/s1 |
InChI Key |
YELZMARZEBVKBL-VAZXNAHHSA-N |
Isomeric SMILES |
CC(C)(/C=C(\C#N)/C(=O)N1CCC[C@H]1CN2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N(C)C6COC6 |
Canonical SMILES |
CC(C)(C=C(C#N)C(=O)N1CCCC1CN2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N(C)C6COC6 |
Origin of Product |
United States |
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